5-Bromo-4-methyl-1H-1,2,3-triazole
Overview
Description
5-Bromo-4-methyl-1H-1,2,3-triazole is a heterocyclic compound with the molecular formula C3H4BrN3 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Triazole compounds, in general, are known to bind with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are known for their ability to form stable complexes with various enzymes and receptors, which can lead to changes in cellular processes .
Biochemical Pathways
It’s worth noting that triazole compounds are often involved in a wide range of biological activities .
Pharmacokinetics
The compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
Given the broad range of biological activities associated with triazole compounds, it’s likely that this compound could have diverse effects depending on the specific biological context .
Action Environment
5-Bromo-4-methyl-1H-1,2,3-triazole is a stable compound under thermal and acidic conditions . This suggests that it could maintain its efficacy and stability under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole typically involves the bromination of 4-methyl-1H-1,2,3-triazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-methyl-1H-1,2,3-triazole derivatives with various functional groups .
Scientific Research Applications
5-Bromo-4-methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
- 5-Bromo-1-methyl-1H-1,2,4-triazole
- 3-Bromo-1-methyl-1H-1,2,4-triazole
- 5-Bromo-1H-1,2,4-triazole
Comparison: 5-Bromo-4-methyl-1H-1,2,3-triazole is unique due to the position of the bromine atom and the methyl group on the triazole ring. This specific arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the bromine atom at the 5-position and the methyl group at the 4-position can influence the compound’s reactivity and interaction with biological targets .
Biological Activity
5-Bromo-4-methyl-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique triazole ring structure, which contributes to its biological activity. The presence of the bromine atom at the 5-position and the methyl group at the 4-position enhances its chemical reactivity and interaction with biological targets.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In a study focusing on triazole derivatives, compounds containing this structure showed potent inhibition of cancer cell proliferation. For instance:
- In vitro studies indicated that derivatives of this compound effectively inhibited cell growth in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 1.1 μM to 2.6 μM .
- Mechanism of Action : The anticancer activity is often attributed to their ability to inhibit thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition leads to reduced cell proliferation and induces apoptosis in cancer cells .
Antimicrobial Activity
This compound also exhibits notable antimicrobial properties:
- Bacterial Inhibition : Compounds derived from this triazole have shown effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus. For example, certain derivatives displayed significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Fungal Activity : The compound has been noted for its antifungal effects as well. Studies have reported that it can inhibit fungal growth more effectively than conventional antifungal agents like metronidazole .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research has focused on understanding how different substituents affect its potency and selectivity:
Compound | Modification | Biological Activity | IC50 (μM) |
---|---|---|---|
DW34 | N/A | Anticancer | 12 |
26 | N/A | Anticancer | 6.4 |
9 | Thymol | Anticancer | 1.1 |
6 | Benzimidazole | Antimicrobial | - |
This table summarizes key findings regarding various derivatives and their biological activities.
Case Study 1: Anticancer Efficacy
A systematic study explored the efficacy of triazole derivatives in inhibiting cancer cell lines. Among these, a derivative featuring the 5-bromo substitution exhibited superior activity against MCF-7 cells with an IC50 value of 1.1 μM—significantly better than standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Properties
In another investigation, a series of triazole derivatives were synthesized and tested against bacterial pathogens. The results indicated that compounds containing the 5-bromo substitution had enhanced antibacterial activity compared to their non-brominated counterparts .
Properties
IUPAC Name |
4-bromo-5-methyl-2H-triazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c1-2-3(4)6-7-5-2/h1H3,(H,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZZACNOVJTLJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10740384 | |
Record name | 4-Bromo-5-methyl-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10740384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
805315-83-7 | |
Record name | 4-Bromo-5-methyl-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10740384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-methyl-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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